1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea
Overview
Description
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure includes a pyrazole ring substituted with a fluorophenyl and a methylphenyl group, along with a thiourea moiety, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as Sirtuin1 (SIRT1), which plays a role in cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance. By inhibiting SIRT1, the compound can lead to the overexpression of p53, a gene responsible for the negative regulation of the cell cycle, ultimately resulting in cell cycle arrest or apoptosis.
Comparison with Similar Compounds
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-thiourea: This compound has a similar thiourea moiety but lacks the pyrazole ring and methylphenyl group, making it less versatile in terms of biological activity.
N-Phenylthiourea: This compound has a phenyl group instead of the fluorophenyl and pyrazole rings, resulting in different chemical and biological properties.
N,N’-Diphenylthiourea: This compound has two phenyl groups attached to the thiourea moiety, which alters its reactivity and biological activity compared to this compound.
Biological Activity
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.
Overview of this compound
This compound belongs to the class of thiourea derivatives, which are known for their broad range of biological applications. Notably, thiourea derivatives exhibit properties such as:
- Antibacterial
- Antioxidant
- Anticancer
- Anti-inflammatory
- Anti-Alzheimer
- Antituberculosis
- Antimalarial .
The synthesis typically involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines under controlled conditions, leading to high yields of the desired product .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. One significant mechanism involves the inhibition of Sirtuin 1 (SIRT1), an enzyme implicated in various cellular processes such as aging and inflammation. By inhibiting SIRT1, the compound can promote the overexpression of p53, a tumor suppressor gene that regulates the cell cycle, thereby inducing apoptosis in cancer cells .
Pharmacological Applications
This compound has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that thiourea derivatives, including this compound, possess potent anticancer properties. The ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency .
Anti-inflammatory Effects
The compound has also been reported to exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .
Comparative Analysis
To understand the efficacy and versatility of this compound, it is insightful to compare it with other thiourea derivatives:
Compound Name | Biological Activity | Key Differences |
---|---|---|
1-(4-Fluorophenyl)-2-thiourea | Moderate antibacterial | Lacks pyrazole ring; less versatile |
N-Phenylthiourea | Antimicrobial and anticancer | Different structural properties |
N,N’-Diphenylthiourea | Antitumor | Two phenyl groups alter reactivity |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activities associated with thiourea derivatives:
- A study demonstrated that pyrazole–thiourea hybrids exhibited potent antibacterial activity against MRSA strains, with MIC values as low as 0.15 μg/mL .
- Another research focused on molecular docking studies that confirmed the binding interactions of these compounds with target enzymes, further validating their therapeutic potential .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-5-(3-methylphenyl)pyrazol-3-yl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4S/c1-11-3-2-4-12(9-11)15-10-16(20-17(19)23)22(21-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H3,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWJGWWCEDKOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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